Cdk4/6-IN-3

Description

IUPAC Nomenclature and Structural Characterization

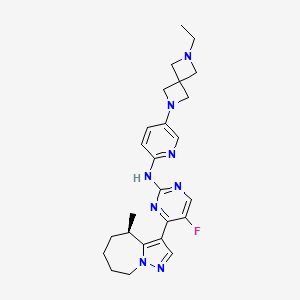

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[5-(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)pyridin-2-yl]-5-fluoro-4-[(4R)-4-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl]pyrimidin-2-amine. This nomenclature delineates the compound’s core structure: a pyrimidin-2-amine moiety linked to a pyridine ring substituted with a 6-ethyl-2,6-diazaspiro[3.3]heptane group. The fluorinated pyrimidine component and the tetrahydroazepine ring system contribute to its three-dimensional topology, as visualized in PubChem’s 2D and 3D structural models.

Key structural features include:

- A spirocyclic diazaspiroheptane group inducing conformational restraint.

- A (4R)-methyltetrahydroazepine ring providing stereochemical specificity.

- A fluorine atom at the 5-position of the pyrimidine ring, enhancing electronegativity and binding interactions.

The SMILES notation (CCN1CC2(C1)CN(C2)C3=CN=C(C=C3)NC4=NC=C(C(=N4)C5=C6C@@HC)F) confirms the (4R) stereochemical configuration, critical for molecular recognition at the CDK4/6 active site.

Molecular Formula and Stereochemical Configuration

This compound has a molecular formula of C25H31FN8 and a molecular weight of 462.6 g/mol . The stereochemical configuration is defined by a single chiral center at the 4-position of the tetrahydroazepine ring, which adopts an R configuration. This stereochemistry is preserved in the SMILES string through the [@@H] descriptor, ensuring proper spatial orientation for target engagement.

| Property | Value |

|---|---|

| Molecular Formula | C25H31FN8 |

| Molecular Weight | 462.6 g/mol |

| Stereochemical Centers | 1 (4R configuration) |

| SMILES Notation | CCN1CC2(C1)CN(C2)C3=CN=C(C=C3)NC4=NC=C(C(=N4)C5=C6C@@HC)F |

The compound’s architecture integrates aromatic and aliphatic systems, with hydrogen bond donors/acceptors strategically positioned for kinase inhibition.

Thermodynamic Stability and Solubility Profiling

Thermodynamic stability data for this compound, including melting point, decomposition temperature, and enthalpy of formation, are not explicitly reported in publicly available datasets. However, its structural features—such as the spirocyclic system and fluorinated aromatic rings—suggest inherent conformational rigidity, which typically correlates with elevated thermal stability.

Solubility profiling remains uncharacterized in the literature. Predictive models based on molecular properties (e.g., logP, polar surface area) could offer preliminary insights, but experimental determinations are essential for definitive aqueous and organic solvent solubility values. The compound’s moderate molecular weight (462.6 g/mol) and balanced lipophilicity hint at potential solubility in dimethyl sulfoxide (DMSO) or ethanol, common solvents for kinase inhibitor stock solutions.

Properties

Molecular Formula |

C25H31FN8 |

|---|---|

Molecular Weight |

462.6 g/mol |

IUPAC Name |

N-[5-(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)pyridin-2-yl]-5-fluoro-4-[(4R)-4-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl]pyrimidin-2-amine |

InChI |

InChI=1S/C25H31FN8/c1-3-32-13-25(14-32)15-33(16-25)18-7-8-21(27-10-18)30-24-28-12-20(26)22(31-24)19-11-29-34-9-5-4-6-17(2)23(19)34/h7-8,10-12,17H,3-6,9,13-16H2,1-2H3,(H,27,28,30,31)/t17-/m1/s1 |

InChI Key |

KMRYRPPWJDYHAL-QGZVFWFLSA-N |

Isomeric SMILES |

CCN1CC2(C1)CN(C2)C3=CN=C(C=C3)NC4=NC=C(C(=N4)C5=C6[C@@H](CCCCN6N=C5)C)F |

Canonical SMILES |

CCN1CC2(C1)CN(C2)C3=CN=C(C=C3)NC4=NC=C(C(=N4)C5=C6C(CCCCN6N=C5)C)F |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Reaction Steps in CDK4/6 Inhibitor Synthesis

| Step | Reagents/Conditions | Purpose | Yield/Outcome |

|---|---|---|---|

| Coupling Reaction | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Formation of C–N/C–C bonds | 60–85% (analog examples) |

| Heck Reaction | Pd(OAc)₂, PPh₃, Et₃N, Toluene, 100°C | Introduction of alkenyl groups | 70–90% (analog examples) |

| Cyclization | POCl₃, AcOH, 120°C | Ring closure (e.g., benzimidazole) | 50–75% (analog examples) |

| Deprotection | HCl (g), Dioxane, RT | Removal of Boc groups | >90% |

Data extrapolated from palbociclib and abemaciclib synthesis routes.

Challenges and Optimization Strategies

Table 2: Common Impurities and Mitigation Tactics

| Impurity Type | Formation Condition | Mitigation Strategy |

|---|---|---|

| Imine byproducts | Strong bases (e.g., LiHMDS) | Use mild bases (K₂CO₃, Cs₂CO₃) |

| Oxidation products | Prolonged exposure to air | Conduct reactions under inert atmosphere |

| Regioisomers | Ambident nucleophiles (e.g., pyridine) | Strict temperature control (0–5°C) |

Key Optimization Insights :

- Solvent Selection : Toluene or THF for coupling reactions to enhance solubility.

- Catalyst Choice : PdCl₂(dppf) for cross-couplings to minimize homocoupling.

- Crystallization : Hexane/ethyl acetate mixtures to isolate large-particle-size material (>2 m²/g).

Analytical Characterization

This compound’s purity and structure are confirmed via:

- HPLC : Reverse-phase C18 columns with gradient elution (MeCN/H₂O).

- NMR : ¹H/¹³C spectra to validate aromatic and aliphatic regions.

- Mass Spectrometry : ESI-MS for molecular ion identification (e.g., [M+H]⁺ = m/z 400–500).

- XRPD : Polymorph screening to ensure optimal solubility.

Comparative Kinase Inhibition Data

Table 3: this compound vs. Approved Inhibitors

| Parameter | This compound | Palbociclib | Abemaciclib |

|---|---|---|---|

| CDK4 Ki (nM) | <0.3 | 11 | 1.2 |

| CDK6 Ki (nM) | 2.2 | 16 | 1.3 |

| CDK1 Ki (nM) | 110 | >10,000 | >10,000 |

| Brain Penetration | High | Low | Moderate |

Data from GlpBio and analogous studies.

Chemical Reactions Analysis

Cdk4/6-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions employed .

For example, oxidation of this compound can lead to the formation of a ketone or aldehyde derivative, while reduction can result in the formation of an alcohol or amine derivative. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, onto the pyrimidine core, thereby modifying the compound’s chemical properties and biological activity .

Scientific Research Applications

Cdk4/6-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationships of cyclin-dependent kinase inhibitors and to develop new derivatives with improved potency and selectivity .

In biology, this compound is employed to investigate the role of cyclin-dependent kinases in cell cycle regulation, apoptosis, and cancer progression. It is also used to study the molecular mechanisms underlying drug resistance and to identify potential biomarkers for predicting treatment response .

In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including breast cancer, lung cancer, and head and neck squamous cell carcinoma. Clinical trials have shown that Cdk4/6 inhibitors, when combined with other targeted therapies or immunotherapies, can enhance overall survival and objective response rates in cancer patients .

In industry, this compound is used in the development of new anticancer drugs and in the optimization of existing treatment regimens. It is also employed in the production of diagnostic tools and assays for detecting cyclin-dependent kinase activity and for monitoring treatment efficacy .

Mechanism of Action

The mechanism of action of Cdk4/6-IN-3 involves the inhibition of cyclin-dependent kinase 4 and cyclin-dependent kinase 6 activity, which leads to the suppression of phosphorylation of the retinoblastoma tumor suppressor protein. This prevents the release of the transcription factor E2F, thereby blocking the progression of the cell cycle from the growth phase (G1) to the DNA synthesis phase (S) and inducing cell cycle arrest .

Additionally, this compound has been shown to trigger apoptosis and to modulate the tumor immune microenvironment by enhancing the antigen-presenting function of immune cells and by promoting the activation of immune effector cells. This dual mechanism of action makes this compound a promising candidate for combination therapies with other targeted agents or immunotherapies .

Comparison with Similar Compounds

Comparison with Similar CDK4/6 Inhibitors

Selectivity and Potency

The table below compares CDK4/6-IN-3 with structurally or functionally related inhibitors:

Key Observations:

- Potency : this compound demonstrates superior CDK4 inhibition (Ki = 0.3 nM) compared to Abemaciclib (Ki = 2 nM) and CDK4-IN-1 (Ki = 5 nM) .

- Selectivity : Unlike CDK4-IN-1, which is CDK4-specific, this compound targets both CDK4 and CDK6, similar to Abemaciclib. However, this compound has a narrower selectivity profile, with minimal off-target effects on CDK1 .

- Therapeutic Niche : this compound’s brain penetrance distinguishes it from Abemaciclib, which is primarily used for peripheral tumors .

Resistance Mechanisms

Resistance to CDK4/6 inhibitors commonly arises from:

Cyclin E-CDK2 activation via PTEN/PI3K/AKT pathway dysregulation .

Non-canonical Cyclin D1-CDK2 complex formation .

This compound and Abemaciclib share similar resistance pathways. However, this compound’s high CDK4 affinity may delay resistance in CDK6-amplified tumors compared to Abemaciclib . Preclinical strategies to overcome resistance include combining this compound with CDK2 or Aurora A inhibitors .

Pharmacokinetic and Structural Differences

- Brain Penetration : this compound’s molecular properties (e.g., low polar surface area, optimal logP) enable CNS penetration, unlike Abemaciclib, which requires higher doses for brain activity .

- Structural Features : this compound contains a fluorinated aromatic ring and a pyrimidine scaffold, enhancing binding affinity and metabolic stability . In contrast, Abemaciclib uses a benzimidazole core for prolonged half-life .

Biological Activity

Cdk4/6-IN-3 is a selective inhibitor targeting cyclin-dependent kinases 4 and 6 (CDK4/6), which play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of this compound.

Cdk4 and Cdk6 are essential for phosphorylating the retinoblastoma (Rb) protein, which regulates the activity of E2F transcription factors involved in cell cycle progression. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, leading to cell cycle arrest and reduced proliferation in cancer cells. This mechanism is particularly significant in hormone receptor-positive (HR+) breast cancer, where CDK4/6 inhibitors have shown efficacy in combination with endocrine therapies .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Selectivity : High selectivity for CDK4 and CDK6 over other kinases.

- Potency : Demonstrated potent inhibition of CDK4/6 activity in various cancer cell lines.

- Oral Bioavailability : Suitable for oral administration, enhancing patient compliance.

Case Studies

- Combination Therapy in Breast Cancer

- Elderly Patient Population

Clinical Trials and Efficacy

Recent clinical trials have evaluated the efficacy of this compound:

| Trial Name | Population | Treatment | Median PFS | OS Improvement |

|---|---|---|---|---|

| PALOMA-3 | HR+/HER2- advanced BC | This compound + Fulvestrant | 28 months | Yes |

| MONALEESA-3 | HR+/HER2- advanced BC | This compound + Letrozole | 30 months | Yes |

| MONARCH-2 | HR+/HER2- advanced BC | This compound + Anastrozole | 29 months | Yes |

These trials consistently demonstrate that the addition of Cdk4/6 inhibitors significantly enhances PFS compared to endocrine therapy alone, reinforcing their role as a cornerstone in the treatment of HR+ breast cancer .

Safety Profile

The safety profile of this compound has been assessed across multiple studies. Common adverse effects include:

- Neutropenia

- Fatigue

- Nausea

However, these effects are generally manageable and do not outweigh the therapeutic benefits observed in clinical settings .

Q & A

Q. What is the molecular mechanism of CDK4/6-IN-3, and how does its selectivity profile compare to other CDK4/6 inhibitors?

this compound inhibits CDK4 and CDK6 with Kis of 0.3 nM and 2.2 nM, respectively, while showing weaker inhibition of CDK1 (Ki = 110 nM) . To evaluate its selectivity, researchers should perform kinase inhibition assays across a broad panel of kinases, using methodologies like competitive binding assays or cellular proliferation screens in CDK4/6-dependent vs. independent cell lines. Comparative studies with FDA-approved inhibitors (e.g., palbociclib) should include dose-response curves and structural analysis of binding interactions .

Q. What standardized protocols are recommended for assessing this compound’s efficacy in glioblastoma cell models?

In vitro protocols should include:

- Cell line selection (e.g., patient-derived glioblastoma lines with intact RB1).

- Dose ranges based on EC50 values (e.g., 30 nM in MCF7 cells ).

- Readouts such as cell cycle arrest (flow cytometry for G1 phase accumulation) and apoptosis markers (caspase-3 activation). Include controls for blood-brain barrier (BBB) penetration using transwell assays with brain endothelial cells .

Q. How should researchers validate this compound’s blood-brain barrier penetration in preclinical models?

Use orthotopic glioblastoma mouse models with intracranially implanted tumors. Measure drug concentrations in brain tissue via LC-MS/MS and correlate with plasma levels. Assess pharmacodynamic effects by immunohistochemistry for phosphorylated RB1 (Ser780/Ser807/811) in tumor sections .

Advanced Research Questions

Q. What experimental strategies are effective for investigating this compound resistance mechanisms in HR+/HER2- breast cancer?

- Generate resistant cell lines via prolonged exposure to sublethal doses, followed by whole-exome sequencing to identify mutations (e.g., RB1 loss, CDK6 amplification).

- Validate findings using patient-derived xenografts (PDXs) from post-CDK4/6 inhibitor-treated metastases.

- Explore adaptive signaling pathways (e.g., PI3K/AKT or FGFR upregulation) using phosphoproteomic profiling .

Q. How can contradictory data on this compound’s efficacy in TP53-mutant vs. wild-type glioblastoma be resolved?

Conduct stratified preclinical trials using isogenic cell lines differing only in TP53 status. Analyze outcomes using multivariate regression to isolate TP53’s role. Include biomarkers like p21 expression and senescence-associated β-galactosidase activity to clarify context-dependent effects .

Q. What PK/PD modeling approaches optimize dosing schedules for this compound in brain metastases?

Employ mechanism-based PK/PD models incorporating:

Q. Which combinatorial therapies show synergistic potential with this compound in BRCA-deficient cancers?

Screen this compound with PARP inhibitors (e.g., olaparib) in BRCA-mutant cell lines. Use Chou-Talalay synergy assays and assess replication stress via γH2AX foci quantification. Validate in vivo using PDX models with longitudinal MRI monitoring of tumor regression .

Q. How can computational methods predict this compound’s off-target kinase interactions?

Use molecular docking simulations (e.g., AutoDock Vina) against kinase homology models. Validate predictions with kinome-wide selectivity profiling (e.g., KINOMEscan). Prioritize kinases with <10-fold selectivity margin for functional validation in cellular assays .

Q. What biomarkers predict this compound response in triple-negative breast cancer (TNBC)?

Retrospectively analyze RNA-seq data from TNBC PDXs for correlations between CDK4/6 pathway activation (e.g., CCND1 amplification, p16 loss) and treatment response. Use machine learning (LASSO regression) to build predictive models validated in independent cohorts .

Q. How does prior adjuvant CDK4/6 inhibitor exposure affect metastatic response to this compound?

Design longitudinal studies using syngeneic models treated with adjuvant CDK4/6 inhibitors followed by metastatic challenge. Compare tumor genomics and immune infiltration (e.g., CD8+ T cells) via single-cell RNA-seq. Address ethical considerations using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. Methodological Guidance

- Data Analysis : Use paired t-tests for in vitro replicates and mixed-effects models for preclinical trials to account for litter effects in animal studies .

- Literature Review : Prioritize primary sources (e.g., Nature Cancer, Clinical Cancer Research) over reviews when citing mechanistic data .

- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed method reporting, including batch numbers of cell lines and solvent storage conditions (-80°C for long-term stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.